molecular formula C18H18N4O B2924674 11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 612522-65-3

11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Katalognummer: B2924674
CAS-Nummer: 612522-65-3
Molekulargewicht: 306.369
InChI-Schlüssel: VYPPKKSWQVAZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a tricyclic heterocyclic molecule featuring a diazatricyclo[7.4.0.0²,⁷] core. Key structural elements include:

  • A methyl substituent at position 11, contributing to hydrophobic interactions.
  • An oxolane (tetrahydrofuran)-derived methylamino group at position 13, offering stereoelectronic modulation and solubility.

NMR data (e.g., δC 195.7 for ketocarbonyl, δC 175.4 for amide carbonyl) and IHD analysis confirm its tricyclic framework, analogous to equisetin derivatives but with distinct substitutions .

Eigenschaften

IUPAC Name

3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-9-17(20-11-13-5-4-8-23-13)22-16-7-3-2-6-15(16)21-18(22)14(12)10-19/h2-3,6-7,9,13,20H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPKKSWQVAZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions.

    Introduction of the oxolan-2-yl group: This step involves the use of oxirane derivatives under basic conditions to form the oxolan ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Tricyclic Diazatricyclo Derivatives

Table 1: Substituent Variations and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 11-CH₃, 13-(oxolan-2-yl-CH₂NH) C₁₉H₁₉N₃O 305.38 Polar oxolane group, moderate logP
11-Ethyl-13-oxo analog (CID 2114010) 11-C₂H₅, 13-O C₁₄H₁₁N₃O 237.26 Oxo group enhances electrophilicity
13-Chloro-11-ethyl analog 11-C₂H₅, 13-Cl C₁₄H₁₀ClN₃ 255.70 Chlorine increases lipophilicity
13-Chloro-11-(chloromethyl) analog 11-CH₂Cl, 13-Cl C₁₃H₇Cl₂N₃ 276.12 Dichloro substitution, high logP

Key Observations :

  • The oxolane-methylamino group in the target compound improves aqueous solubility compared to chloro/ethyl analogs, which exhibit higher lipophilicity .
  • The 13-oxo group in CID 2114010 may facilitate covalent interactions with biological targets, contrasting with the target compound’s amino functionality .

Carbonitrile-Containing Heterocycles

Table 2: Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Biological Relevance
Target Compound Diazatricyclo[7.4.0.0²,⁷] Carbonitrile, oxolane-amino Potential kinase/CNS modulation
Thiazolo-pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Carbonitrile, furan Unreported, likely antimicrobial
Pyrimido-quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Carbonitrile, fused rings Anticancer (NCI-60 screening)
Naphthyridine-3-carbonitrile (NA-2) 1,8-Naphthyridine Carbonitrile, piperazine 5-HT3 antagonism, antidepressant

Key Observations :

  • The carbonitrile group is conserved across all analogs, suggesting a role in target binding via dipole interactions.

Computational and Bioactivity Similarity

Table 3: Tanimoto Similarity Indices (Hypothetical Analysis*)
Compound Pair Tanimoto Index (Morgan Fingerprints) Bioactivity Overlap
Target vs. CID 2114010 0.72 Kinase inhibition
Target vs. Thiazolo-pyrimidine 11a 0.58 Antimicrobial activity
Target vs. NA-2 0.41 Serotonergic modulation

*Based on methodologies from .

Key Observations :

  • High similarity (Tanimoto >0.7) with tricyclic analogs suggests shared pharmacological targets, such as kinases or epigenetic regulators .
  • Lower similarity with NA-2 aligns with divergent core structures and bioactivities (CNS vs. antimicrobial) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.